molecular formula C7H6BrN3 B6595826 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-78-5

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6595826
CAS No.: 52090-78-5
M. Wt: 212.05 g/mol
InChI Key: NOMFNCPFEGECCQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazole ring imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Compound C03, a derivative of this compound, demonstrated good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This inhibition is due to the compound’s interaction with TRKs, leading to the suppression of downstream signal transduction pathways involved in cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate. This intermediate can be further reacted with various reagents to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of various diseases.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 5-position.

    3-Methyl-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine atom at the 3-position.

    1H-Pyrazolo[3,4-b]pyridine: Lacks both the bromine atom and the methyl group.

Uniqueness

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for medicinal chemistry and drug discovery research.

Properties

IUPAC Name

3-bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMFNCPFEGECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743181
Record name 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-78-5
Record name 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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